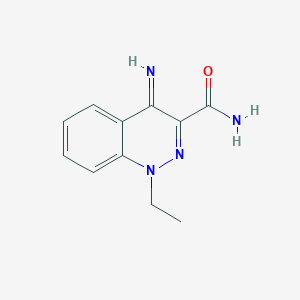
1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol . This compound belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxamide
- 1-Methyl-4-imino-1,4-dihydrocinnoline-3-carboxamide
- 1-Ethyl-4-imino-1,4-dihydroquinoline-3-carboxamide
Uniqueness: 1-Ethyl-4-imino-1,4-dihydrocinnoline-3-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-ethyl-4-iminocinnoline-3-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-2-15-8-6-4-3-5-7(8)9(12)10(14-15)11(13)16/h3-6,12H,2H2,1H3,(H2,13,16) |
InChI Key |
VGMHRZXXSPPSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N)C(=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















